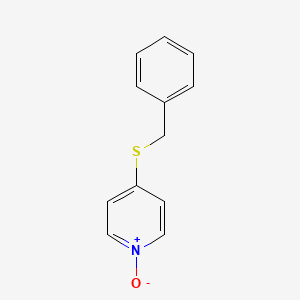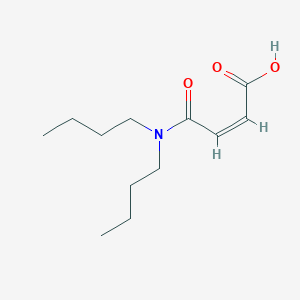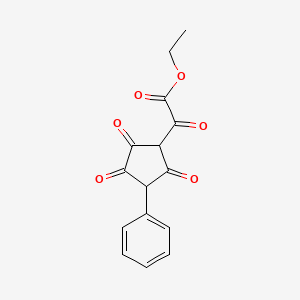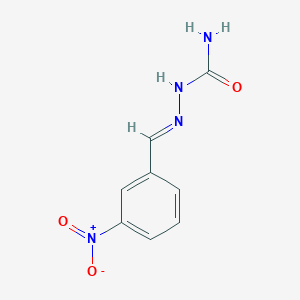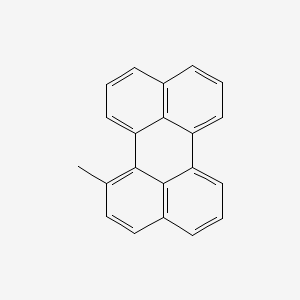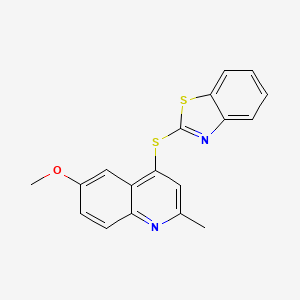![molecular formula C16H36O6P2 B14736099 1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane CAS No. 5284-06-0](/img/structure/B14736099.png)
1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane is an organic compound with the molecular formula C16H36O6P2 It is characterized by the presence of two butyl(ethoxy)phosphoryl groups attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane typically involves the reaction of 1,4-dibromobutane with butyl(ethoxy)phosphoryl chloride in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by the butyl(ethoxy)phosphoryl groups.
Reaction Conditions:
Temperature: Room temperature to 50°C
Solvent: Anhydrous tetrahydrofuran (THF)
Catalyst: Triethylamine
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl groups to phosphines.
Substitution: The butyl(ethoxy)phosphoryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Phosphine oxides
Reduction: Phosphines
Substitution: Various substituted butane derivatives
Applications De Recherche Scientifique
1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its use in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an additive in polymer formulations.
Mécanisme D'action
The mechanism of action of 1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Bis[[methyl(ethoxy)phosphoryl]oxy]butane
- 1,4-Bis[[ethyl(ethoxy)phosphoryl]oxy]butane
- 1,4-Bis[[propyl(ethoxy)phosphoryl]oxy]butane
Uniqueness
1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane is unique due to its specific butyl(ethoxy)phosphoryl groups, which impart distinct chemical and physical properties. Compared to its analogs with shorter alkyl chains, this compound exhibits different solubility, reactivity, and biological activity profiles, making it suitable for specialized applications.
Propriétés
Numéro CAS |
5284-06-0 |
|---|---|
Formule moléculaire |
C16H36O6P2 |
Poids moléculaire |
386.40 g/mol |
Nom IUPAC |
1,4-bis[[butyl(ethoxy)phosphoryl]oxy]butane |
InChI |
InChI=1S/C16H36O6P2/c1-5-9-15-23(17,19-7-3)21-13-11-12-14-22-24(18,20-8-4)16-10-6-2/h5-16H2,1-4H3 |
Clé InChI |
AGCWSTJSKCQZHB-UHFFFAOYSA-N |
SMILES canonique |
CCCCP(=O)(OCC)OCCCCOP(=O)(CCCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-(Dihydroxyarsanyl)phenyl]hexanoic acid](/img/structure/B14736016.png)
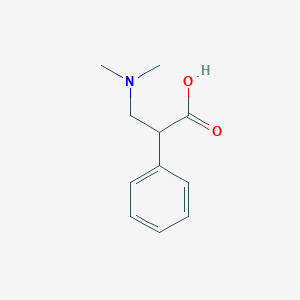


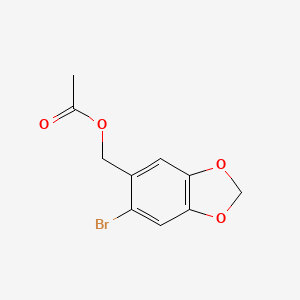
![{4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenoxy}acetic acid](/img/structure/B14736044.png)
![3-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736060.png)
